molecular formula C6H6BN3O2 B8260189 Imidazo[1,2-A]pyrimidin-6-ylboronic acid

Imidazo[1,2-A]pyrimidin-6-ylboronic acid

Cat. No.: B8260189
M. Wt: 162.94 g/mol
InChI Key: JBAMJKYLBKNTDG-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidin-6-ylboronic acid is a heterocyclic compound that has gained significant attention in recent years due to its versatile applications in medicinal chemistry and material science. This compound is characterized by a fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring, with a boronic acid functional group attached at the 6th position. The unique structural features of this compound make it a valuable scaffold for the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-A]pyrimidin-6-ylboronic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization and boronation. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete cyclization and boronation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyrimidin-6-ylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The imidazo ring can be reduced under specific conditions to form dihydroimidazo derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the imidazo[1,2-A]pyrimidine scaffold .

Major Products Formed

The major products formed from these reactions include boronic esters, dihydroimidazo derivatives, and substituted imidazo[1,2-A]pyrimidines. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Imidazo[1,2-A]pyrimidin-6-ylboronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]pyrimidin-6-ylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-B]pyridazine: Contains a pyridazine ring fused to the imidazo ring.

    Imidazo[1,2-C]pyrimidine: Another structural isomer with different ring fusion.

Uniqueness

Imidazo[1,2-A]pyrimidin-6-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new drugs and materials, distinguishing it from other similar compounds .

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-6-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-8-1-2-10(6)4-5/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAMJKYLBKNTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=CN=C2N=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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